molecular formula C25H22O2 B15076271 9-Anthracenylmethyl 2,4,6-trimethylbenzoate CAS No. 51513-47-4

9-Anthracenylmethyl 2,4,6-trimethylbenzoate

Cat. No.: B15076271
CAS No.: 51513-47-4
M. Wt: 354.4 g/mol
InChI Key: QCHMSYKZDLHURP-UHFFFAOYSA-N
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Description

9-Anthracenylmethyl 2,4,6-trimethylbenzoate is an organic compound with the molecular formula C25H22O2 and a molecular weight of 354.453 g/mol . This compound is known for its unique structure, which combines an anthracene moiety with a benzoate ester, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Anthracenylmethyl 2,4,6-trimethylbenzoate typically involves the esterification of 9-anthracenemethanol with 2,4,6-trimethylbenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Anthracenylmethyl 2,4,6-trimethylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Anthracenylmethyl 2,4,6-trimethylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Anthracenylmethyl 2,4,6-trimethylbenzoate is primarily based on its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to form stable complexes with other molecules, making it useful in applications like molecular recognition and drug delivery .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Anthracenylmethyl 2,4,6-trimethylbenzoate is unique due to its combination of an anthracene moiety and a benzoate ester, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring fluorescence and molecular recognition .

Properties

CAS No.

51513-47-4

Molecular Formula

C25H22O2

Molecular Weight

354.4 g/mol

IUPAC Name

anthracen-9-ylmethyl 2,4,6-trimethylbenzoate

InChI

InChI=1S/C25H22O2/c1-16-12-17(2)24(18(3)13-16)25(26)27-15-23-21-10-6-4-8-19(21)14-20-9-5-7-11-22(20)23/h4-14H,15H2,1-3H3

InChI Key

QCHMSYKZDLHURP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)OCC2=C3C=CC=CC3=CC4=CC=CC=C42)C

Origin of Product

United States

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